(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family This compound is characterized by a benzofuran core substituted with a hydroxy group and a 2-methylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-methylbenzaldehyde. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the condensation reaction. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 6-oxo-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one.
Reduction: Formation of 6-hydroxy-2-(2-methylbenzyl)-1-benzofuran-3(2H)-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a lead compound for the development of new drugs. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors. Preliminary studies suggest potential anti-inflammatory and anticancer activities, although further research is needed to fully understand its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile intermediate for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the benzylidene moiety can engage in π-π stacking interactions with aromatic residues. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1-benzofuran-3(2H)-one: Lacks the benzylidene moiety, making it less hydrophobic and potentially less active in biological systems.
2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds with biological targets.
6-methoxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one: The methoxy group can alter the electronic properties of the compound, potentially affecting its reactivity and biological activity.
Uniqueness
(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is unique due to the presence of both the hydroxy and benzylidene groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
620545-92-8 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-10-4-2-3-5-11(10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3 |
InChI Key |
CZOCXZAWZDBDCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |
solubility |
not available |
Origin of Product |
United States |
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